SIS17

Beschreibung

Structure

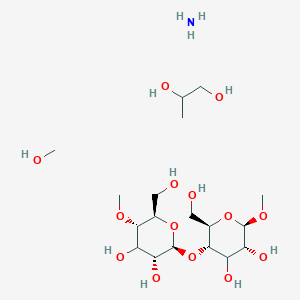

2D Structure

Eigenschaften

IUPAC Name |

N'-hexadecylthiophene-2-carbohydrazide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H38N2OS/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-18-22-23-21(24)20-17-16-19-25-20/h16-17,19,22H,2-15,18H2,1H3,(H,23,24) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HSHXDCVZWHOWCS-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCCCCCCCCCCCNNC(=O)C1=CC=CS1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H38N2OS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID701238689 | |

| Record name | 2-Thiophenecarboxylic acid, 2-hexadecylhydrazide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID701238689 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

366.6 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Slightly hygroscopic white or slightly yellowish or greyish odourless and tasteless, granular or fibrous powder | |

| Record name | HYDROXYPROPYL METHYL CELLULOSE | |

| Source | EU Food Improvement Agents | |

| URL | https://eur-lex.europa.eu/legal-content/EN/ALL/?uri=CELEX%3A32012R0231 | |

| Description | Commission Regulation (EU) No 231/2012 of 9 March 2012 laying down specifications for food additives listed in Annexes II and III to Regulation (EC) No 1333/2008 of the European Parliament and of the Council Text with EEA relevance | |

Solubility |

Swelling in water, producing a clear to opalescent, viscous, colloidal solution. Insoluble in ethanol | |

| Record name | HYDROXYPROPYL METHYL CELLULOSE | |

| Source | EU Food Improvement Agents | |

| URL | https://eur-lex.europa.eu/legal-content/EN/ALL/?uri=CELEX%3A32012R0231 | |

| Description | Commission Regulation (EU) No 231/2012 of 9 March 2012 laying down specifications for food additives listed in Annexes II and III to Regulation (EC) No 1333/2008 of the European Parliament and of the Council Text with EEA relevance | |

CAS No. |

2374313-54-7 | |

| Record name | 2-Thiophenecarboxylic acid, 2-hexadecylhydrazide | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=2374313-54-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-Thiophenecarboxylic acid, 2-hexadecylhydrazide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID701238689 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

SIS17: A Technical Guide to a Selective HDAC11 Inhibitor

Audience: Researchers, Scientists, and Drug Development Professionals

Executive Summary

Histone Deacetylase 11 (HDAC11) is the sole member of the class IV HDAC family, distinguished by its unique enzymatic function as an efficient ε-N-myristoyllysine hydrolase, or "defatty-acylase," rather than a traditional histone deacetylase.[1][2] This distinct activity profile has implicated HDAC11 in a variety of pathological and physiological processes, including immune regulation, metabolic disorders, and cancer, making it a compelling therapeutic target.[1] The development of selective inhibitors is crucial to dissect its biological functions and to minimize off-target effects associated with pan-HDAC inhibitors.[1] SIS17 has emerged as a potent, cell-permeable, and highly selective inhibitor of HDAC11.[2] Developed through an activity-guided design approach, this compound mimics the long-chain fatty acyl lysine substrate of HDAC11, enabling potent and specific target engagement.[2] This document provides a comprehensive technical overview of this compound, including its mechanism of action, quantitative inhibitory data, relevant signaling pathways, and detailed experimental protocols for its characterization.

Chemical Properties and Structure

This compound is an alkyl hydrazide containing a thiophene ring, designed to occupy the active site of HDAC11 which accommodates long-chain fatty acids.[1][2] While its long alkyl chain is key to its potency and selectivity, it may also contribute to limited aqueous solubility.[1]

-

Chemical Name: this compound

-

Molecular Formula: C21H38N2OS[3]

-

Molecular Weight: 366.60 g/mol [3]

-

Class: Alkyl hydrazide[1]

Quantitative Data: Inhibitory Activity and Selectivity

This compound demonstrates potent and selective inhibition of HDAC11's demyristoylation activity. Its efficacy has been quantified using various substrates, highlighting its specificity for its intended target.

Table 1: In Vitro Inhibitory Activity of this compound against HDAC11

| Compound | Substrate | Assay Type | IC50 Value | Reference |

|---|---|---|---|---|

| This compound | Myristoyl-H3K9 peptide | HPLC-based | 0.83 µM | [2][3][4][5] |

| This compound | Myristoyl-H3K9 peptide | (Reported as) | 0.85 µM | [1] |

| this compound | Myristoyl-SHMT2 peptide | In Vitro Assay | 270 nM |[2] |

Table 2: Selectivity Profile of this compound

| HDAC/Sirtuin Isoform | Class | % Inhibition at 100 µM this compound | Reference |

|---|---|---|---|

| HDAC1 | Class I | Not significant | [2] |

| HDAC8 | Class I | Not significant | [2] |

| HDAC4 | Class IIa | Not significant | [2] |

| SIRT1 | Class III | Not significant | [2] |

| SIRT2 | Class III | Not significant | [2] |

| SIRT3 | Class III | Not significant | [2] |

| SIRT6 | Class III | Not significant |[2] |

Mechanism of Action and Signaling Pathways

This compound functions by directly inhibiting the defatty-acylase activity of HDAC11.[2] A primary physiological substrate of HDAC11 is the metabolic enzyme Serine Hydroxymethyltransferase 2 (SHMT2).[2][6] By preventing the HDAC11-mediated demyristoylation of SHMT2, this compound modulates downstream signaling pathways, most notably the Type I Interferon (IFN) response.[2][6]

Regulation of Type I Interferon Signaling

HDAC11 negatively regulates the Type I IFN pathway.[6] Myristoylated SHMT2 acts to deubiquitinate the Type I Interferon receptor, IFNαR1, stabilizing it at the cell surface and promoting downstream signaling.[2][6] HDAC11 removes this myristoyl group, leading to IFNαR1 ubiquitination, degradation, and a dampened IFN response.[6] By inhibiting HDAC11, this compound preserves the myristoylated state of SHMT2, thereby increasing IFNαR1 levels and enhancing Type I IFN signaling.[2][6]

Experimental Protocols

In Vitro HDAC11 Inhibition Assay (HPLC-based)

This protocol is adapted from the methodology used in the initial characterization of this compound.[2] It measures the ability of an inhibitor to prevent HDAC11 from removing a myristoyl group from a peptide substrate.

Materials:

-

Recombinant human HDAC11

-

Myristoyl-H3K9 peptide substrate

-

Assay Buffer (e.g., 25 mM Tris-HCl, pH 8.0, 137 mM NaCl, 2.7 mM KCl, 1 mM MgCl2)

-

This compound (or other test inhibitors) dissolved in DMSO

-

Quenching solution (e.g., trifluoroacetic acid)

-

HPLC system with a C18 column

Procedure:

-

Prepare serial dilutions of this compound in Assay Buffer.

-

In a microplate, combine recombinant HDAC11 and the diluted this compound. Incubate for 10-15 minutes at room temperature to allow for inhibitor binding.

-

Initiate the enzymatic reaction by adding the myristoyl-H3K9 peptide substrate.

-

Incubate the reaction at 37°C for a defined period (e.g., 1-2 hours).

-

Stop the reaction by adding a quenching solution.

-

Analyze the samples by reverse-phase HPLC. Monitor the elution of both the myristoylated substrate and the de-myristoylated product.

-

Quantify the peak areas to determine the percentage of substrate conversion.

-

Calculate the percent inhibition for each this compound concentration relative to a DMSO vehicle control.

-

Determine the IC50 value by fitting the dose-response data to a suitable nonlinear regression model.

Cellular Target Engagement: SHMT2 Acylation Assay

This assay confirms that this compound can enter cells and inhibit HDAC11, leading to an accumulation of its acylated substrate, SHMT2.[2]

Materials:

-

MCF7 cells (or other suitable cell line)

-

Cell culture medium and reagents

-

Alkyne-tagged palmitic acid analog (e.g., Alk14)

-

This compound dissolved in DMSO

-

Lysis buffer (e.g., RIPA buffer with protease inhibitors)

-

Click chemistry reagents (e.g., Biotin-Azide, copper catalyst, ligand)

-

Streptavidin-conjugated magnetic beads

-

SDS-PAGE and Western blotting reagents

-

Primary antibody against SHMT2

-

HRP-conjugated secondary antibody and chemiluminescent substrate

Procedure:

-

Metabolic Labeling: Culture MCF7 cells and treat them for 6 hours with 50 µM of the alkyne-tagged palmitic acid analog (Alk14) in the presence of varying concentrations of this compound (e.g., 0, 12.5, 25, 50 µM).[2]

-

Cell Lysis: Harvest and lyse the cells.

-

Click Chemistry: To the cell lysate, add the click chemistry reaction cocktail containing biotin-azide to covalently link biotin to the alkyne-labeled, acylated proteins.

-

Affinity Pulldown: Incubate the lysate with streptavidin beads to capture the biotinylated proteins. Wash the beads extensively to remove non-specifically bound proteins.

-

Elution and Western Blot: Elute the captured proteins from the beads by boiling in SDS-PAGE sample buffer. Separate the proteins by SDS-PAGE, transfer to a membrane, and probe with an anti-SHMT2 antibody to detect the amount of acylated SHMT2.

-

Analysis: Quantify the band intensity. A dose-dependent increase in the SHMT2 signal in this compound-treated samples indicates successful cellular inhibition of HDAC11.[2]

Conclusion and Future Directions

This compound is a valuable chemical probe for elucidating the biological roles of HDAC11.[2] Its high selectivity distinguishes it from pan-HDAC inhibitors and even other reported HDAC11 inhibitors like FT895, which show activity against other HDACs.[2] The ability of this compound to penetrate cells and engage its target, as demonstrated by the increase in SHMT2 acylation, makes it a powerful tool for cellular and in vivo studies.[2] Future research may focus on optimizing the pharmacokinetic properties of this compound to improve its potential for clinical translation in diseases where HDAC11 is dysregulated, such as in specific cancers and immune-related disorders.[1][7] Furthermore, its mechanism of enhancing Type I interferon signaling suggests potential applications in virology and immuno-oncology.[2][6]

References

SIS17: A Technical Guide to the Inhibition of Demyristoylation via HDAC11

For Researchers, Scientists, and Drug Development Professionals

Abstract

Protein N-myristoylation, the attachment of a 14-carbon myristate group to N-terminal glycine residues, is a critical lipid modification that governs protein localization, function, and stability. This process is dynamically regulated by N-myristoyltransferases (NMTs), which catalyze the modification, and by enzymes that can reverse it. Recent discoveries have identified Histone Deacetylase 11 (HDAC11) as an efficient ε-N-myristoyllysine hydrolase, capable of removing myristoyl groups from substrates, a process known as demyristoylation. The compound SIS17 has emerged as a potent and selective inhibitor of HDAC11, thereby preventing demyristoylation. This technical guide provides an in-depth analysis of this compound's mechanism of action, presents quantitative data on its inhibitory effects, details key experimental protocols for its study, and explores its potential in research and therapeutic development.

Introduction: The Dynamics of Protein Myristoylation

N-myristoylation is a ubiquitous and essential co-translational and post-translational modification in eukaryotes, catalyzed by N-myristoyltransferase (NMT).[1] This lipid modification is crucial for a wide array of cellular processes, including signal transduction, immune regulation, and apoptosis, by facilitating membrane targeting and protein-protein interactions.[1][2] Many proteins involved in these pathways, such as the proto-oncogene Src, are NMT substrates.[1]

Consequently, NMT has been identified as a promising therapeutic target for various diseases, including cancer and infectious diseases caused by fungi and parasitic protozoa.[1][3][4] The human genome encodes two isoforms, NMT1 and NMT2, which have similar but distinct substrate specificities.[5]

While the addition of the myristoyl group has been studied extensively, the reverse process—demyristoylation—has been less understood. The discovery that HDAC11 functions as a robust "defatty-acylase" or demyristoylase has unveiled a critical regulatory axis.[6] HDAC11 can hydrolyze the amide bond of ε-N-myristoyllysine, removing the lipid modification and altering the substrate protein's function.[6] This finding positions HDAC11 as a key regulator of cellular signaling and a potential drug target. This compound is a selective small molecule inhibitor designed to target this specific activity of HDAC11.[6][7]

This compound: A Selective Inhibitor of HDAC11-Mediated Demyristoylation

This compound was developed through an activity-guided rational design approach to create a highly specific inhibitor for HDAC11.[6] It acts by targeting the enzymatic pocket of HDAC11, preventing it from removing myristoyl groups from its substrates. A key known substrate of HDAC11 is the enzyme Serine Hydroxymethyltransferase 2 (SHMT2).[6][7] By inhibiting HDAC11, this compound effectively increases and maintains the myristoylated state of SHMT2, thereby modulating its activity and downstream signaling.[6]

Mechanism of Action

The primary mechanism of this compound is the direct inhibition of the demyristoylase activity of HDAC11. This prevents the removal of myristate from lysine residues on substrate proteins like SHMT2. The carbohydrazide moiety of this compound is presumed to be a crucial zinc-chelating group that interacts with the zinc ion in the active site of HDAC11, which is essential for its catalytic activity.[6][8]

Quantitative Data: Potency and Selectivity

The efficacy of an inhibitor is defined by its potency (IC50) and its selectivity against other related enzymes. This compound has been shown to be a potent inhibitor of HDAC11 with high selectivity over other HDAC isoforms.

| Compound | Target | Substrate Used | IC50 | Reference |

| This compound | HDAC11 | myristoyl-H3K9 peptide | 0.83 µM | [6][7][9] |

| This compound | HDAC11 | myristoyl-SHMT2 peptide | 270 nM | [6] |

| This compound | HDAC4 | - | > 50 µM | [6] |

| This compound | HDAC8 | - | > 50 µM | [6] |

| FT895 | HDAC11 | myristoyl-H3K9 peptide | 0.74 µM | [6] |

| FT895 | HDAC4 | - | 25 µM | [6] |

| FT895 | HDAC8 | - | 9.2 µM | [6] |

| SIS7 | HDAC11 | myristoyl-H3K9 peptide | 0.91 µM | [6] |

| SIS7 | HDAC11 | myristoyl-SHMT2 peptide | 1.0 µM | [6] |

Table 1: In vitro inhibitory activity (IC50) of this compound and related compounds against various HDACs. The data highlights the high selectivity of this compound for HDAC11, as it shows no significant inhibition of HDAC4 or HDAC8 at concentrations up to 50 µM.[6]

Furthermore, studies demonstrated that this compound, at concentrations up to 50 μM, did not affect the acetylation levels of α-tubulin or histone H3, unlike pan-HDAC inhibitors such as SAHA.[6] This confirms that the selectivity of this compound for HDAC11's demyristoylase activity is maintained in cellular contexts.[6]

Experimental Protocols

Investigating the effects of this compound requires robust in vitro and cellular assays. The following are detailed methodologies for key experiments cited in the literature.

In Vitro HDAC11 Inhibition Assay (HPLC-Based)

This assay quantifies the ability of this compound to inhibit the enzymatic activity of HDAC11 on a synthetic myristoylated peptide substrate.

-

Reagents and Materials:

-

Recombinant human HDAC11 enzyme.

-

Myristoylated peptide substrate (e.g., myristoyl-H3K9 or myristoyl-SHMT2 peptide).

-

Assay Buffer: Tris-based buffer at physiological pH.

-

This compound stock solution (in DMSO).

-

HPLC system with a C18 column.

-

-

Procedure:

-

Prepare serial dilutions of this compound in the assay buffer.

-

In a microplate, add the HDAC11 enzyme to each well containing the different concentrations of this compound or DMSO (vehicle control).

-

Incubate for a pre-determined time at 37°C to allow for inhibitor binding.

-

Initiate the enzymatic reaction by adding the myristoylated peptide substrate.

-

Incubate the reaction mixture for 1-2 hours at 37°C.

-

Stop the reaction by adding a quenching solution (e.g., trifluoroacetic acid).

-

Analyze the samples by reverse-phase HPLC. The substrate and the de-myristoylated product will have different retention times.

-

Quantify the peak areas for both substrate and product to determine the percentage of inhibition at each this compound concentration.

-

Calculate the IC50 value by fitting the dose-response curve using appropriate software (e.g., GraphPad Prism).

-

Cellular Demyristoylation Inhibition Assay

This assay measures the ability of this compound to inhibit HDAC11 in living cells, leading to an accumulation of acylated substrates.[6]

-

Reagents and Materials:

-

Cell line (e.g., MCF7).[6]

-

Cell culture medium and supplements.

-

Alkyne-tagged fatty acid analog (e.g., Alk14, a palmitic acid analog).[6]

-

This compound stock solution (in DMSO).

-

Lysis buffer.

-

Click Chemistry reagents: Biotin-azide, copper (I) catalyst, ligands.

-

Streptavidin-conjugated beads.

-

Primary antibody against the substrate of interest (e.g., anti-SHMT2).

-

Secondary HRP-conjugated antibody.

-

Western blot equipment and reagents.

-

-

Procedure:

-

Metabolic Labeling: Culture MCF7 cells and treat them with various concentrations of this compound (e.g., 12.5, 25, 50 µM) and 50 µM of the alkyne-tagged fatty acid analog for 6 hours.[6]

-

Cell Lysis: Harvest and lyse the cells to release total protein.

-

Click Chemistry: To the cell lysate, add the biotin-azide tag and click chemistry catalysts. This reaction specifically attaches a biotin tag to the metabolically incorporated alkyne-fatty acid.

-

Affinity Pulldown: Incubate the biotin-labeled lysate with streptavidin beads to capture all proteins that were fatty-acylated.

-

Elution and Western Blot: Wash the beads extensively to remove non-specifically bound proteins. Elute the captured proteins from the beads.

-

Separate the eluted proteins by SDS-PAGE, transfer to a membrane, and perform a Western blot using a primary antibody against SHMT2 to detect the amount of acylated SHMT2.

-

Quantification: Use a secondary antibody and chemiluminescence to visualize the bands. Quantify the band intensity using software like ImageJ to determine the relative increase in SHMT2 acylation in this compound-treated cells compared to the control.[6]

-

Conclusion and Future Directions

This compound is a valuable chemical probe for studying the biological roles of HDAC11 and the significance of dynamic demyristoylation. Its high potency and, most importantly, its selectivity make it a superior tool compared to less specific HDAC inhibitors.[6] By inhibiting HDAC11, this compound effectively blocks the demyristoylation of key cellular proteins like SHMT2, providing a method to investigate the downstream consequences of this post-translational modification.

For drug development professionals, the specificity of this compound offers a promising scaffold. Given that HDAC11 has been implicated in viral infections, multiple sclerosis, and metabolic diseases, selective inhibitors like this compound could pave the way for novel therapeutic strategies with potentially lower off-target effects than pan-HDAC inhibitors.[6] Future research should focus on elucidating the full range of HDAC11 substrates, understanding the broader signaling networks regulated by demyristoylation, and optimizing the pharmacological properties of this compound-based compounds for in vivo studies.

References

- 1. Protein myristoylation in health and disease - PMC [pmc.ncbi.nlm.nih.gov]

- 2. The role of N-myristoyltransferase 1 in tumour development - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Novel Hits for N-Myristoyltransferase Inhibition Discovered by Docking-Based Screening - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. What are NMT2 inhibitors and how do they work? [synapse.patsnap.com]

- 6. Activity-Guided Design of HDAC11-Specific Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 7. selleckchem.com [selleckchem.com]

- 8. Structure, Mechanism, and Inhibition of Histone Deacetylases and Related Metalloenzymes - PMC [pmc.ncbi.nlm.nih.gov]

- 9. medchemexpress.com [medchemexpress.com]

Understanding the function of HDAC11 with SIS17

An In-depth Technical Guide to the Function of HDAC11 and its Modulation by SIS17

Authored for Researchers, Scientists, and Drug Development Professionals

Abstract

Histone deacetylase 11 (HDAC11) is a unique, class IV enzyme with proficient defatty-acylase activity that significantly outweighs its deacetylase function. This distinct catalytic preference sets it apart from other HDAC family members and positions it as a critical regulator in diverse cellular processes, including immune signaling and metabolic homeostasis. The development of selective inhibitors is paramount to dissecting its specific roles and evaluating its therapeutic potential. This compound has emerged as a potent and selective small molecule inhibitor of HDAC11, primarily targeting its demyristoylation activity. This technical guide provides a comprehensive overview of HDAC11 function, its interaction with the specific inhibitor this compound, key signaling pathways it modulates, and detailed experimental protocols for its study.

Core Concepts: HDAC11 and the Selective Inhibitor this compound

Histone deacetylases (HDACs) are a family of enzymes that remove acetyl groups from lysine residues on both histone and non-histone proteins, thereby regulating chromatin structure, gene expression, and other cellular functions.[1][2] The HDAC family is traditionally divided into four classes based on sequence homology.[2]

1.1. HDAC11: The Sole Class IV HDAC

HDAC11 is the most recently identified member of the zinc-dependent HDACs and is the only member of class IV, sharing features with both class I and II enzymes.[2] It is highly expressed in the brain, heart, skeletal muscle, and kidney.[3][4]

A defining feature of HDAC11 is its enzymatic activity. While it possesses weak deacetylase activity, it is a highly efficient fatty-acid deacylase .[5][6] Its catalytic efficiency for removing long-chain fatty acyl groups, such as myristoyl (C14) and palmitoyl (C16) moieties, is over 10,000 times greater than for removing acetyl groups.[5][7] This proficient defatty-acylation activity is now considered its primary biological function, implicating it in the regulation of protein lipidation, a critical post-translational modification.[5][8]

1.2. This compound: A Specific Tool for Probing HDAC11 Function

The study of individual HDAC isoforms has been hampered by a lack of selective inhibitors.[6] this compound was developed through an activity-guided rational design approach to specifically target HDAC11.[9] It is a potent, cell-permeable inhibitor that selectively blocks the demyristoylation activity of HDAC11 without significantly affecting other HDACs.[9][10] This selectivity makes this compound an invaluable chemical probe for elucidating the specific cellular functions of HDAC11 and validating it as a therapeutic target.[9][11]

Mechanism of Action: HDAC11, SHMT2, and Interferon Signaling

Recent research has identified serine hydroxymethyltransferase 2 (SHMT2) as a key substrate of HDAC11.[6][9] This interaction is central to a signaling pathway that regulates the immune system's response to type I interferons (IFN).

2.1. The HDAC11-SHMT2 Axis

HDAC11 directly removes the myristoyl group from a lysine residue on SHMT2.[9][12] The acylation status of SHMT2, in turn, controls the stability of the type I interferon receptor, IFNαR1. When HDAC11 is active, it defatty-acylates SHMT2, which leads to the ubiquitination and subsequent degradation of IFNαR1. This dampens the cell's ability to respond to type I interferons.

2.2. This compound-Mediated Pathway Inhibition

This compound inhibits the enzymatic activity of HDAC11, preventing the defatty-acylation of SHMT2.[9] This leads to an accumulation of myristoylated SHMT2. The acylated form of SHMT2 stabilizes IFNαR1 at the cell surface, resulting in an enhanced and prolonged downstream signaling cascade upon interferon stimulation.[12] This is evidenced by the increased expression of interferon-stimulated genes (ISGs) such as ISG15 and PKR in cells treated with this compound.[12]

HDAC11 in Metabolic Regulation

Beyond immunology, HDAC11 is a crucial regulator of metabolic homeostasis.[4][8] Genetic knockout of HDAC11 in mice confers resistance to high-fat diet-induced obesity, improves insulin sensitivity, and enhances glucose tolerance.[8][13]

HDAC11 exerts its metabolic control through at least two key mechanisms:

-

Brown Adipose Tissue (BAT) Thermogenesis: HDAC11 suppresses the thermogenic program in adipose tissue. It achieves this by interacting with the transcriptional repressor BRD2, which inhibits the expression of Uncoupling Protein 1 (UCP1), a key protein for heat generation in BAT.[4] Inhibition of HDAC11 leads to increased UCP1 expression and enhanced energy expenditure.[4][8]

-

Hepatic Metabolism: Loss of HDAC11 activates the adiponectin-AdipoR-AMPK signaling pathway in the liver.[8] This pathway is critical for regulating fatty acid oxidation and glucose metabolism, and its activation helps reverse hepatosteatosis (fatty liver).

Quantitative Data on Inhibitor Selectivity

The selectivity of this compound for HDAC11 is a key attribute. The following table summarizes the half-maximal inhibitory concentrations (IC₅₀) of this compound and a related compound, FT895, against HDAC11 and other HDAC isoforms, demonstrating the superior selectivity of this compound.

| Inhibitor | HDAC11 IC₅₀ (μM) | HDAC4 IC₅₀ (μM) | HDAC8 IC₅₀ (μM) | Selectivity Notes | Reference |

| This compound | 0.83 | > 100 | > 100 | Highly selective for HDAC11. No significant inhibition of other HDACs observed. | [9] |

| FT895 | 0.74 | 25 | 9.2 | Less selective than this compound, with off-target inhibition of HDAC4 and HDAC8. | [9] |

IC₅₀ values were determined using an in vitro HPLC-based assay with a myristoylated H3K9 peptide substrate.[9]

Experimental Protocols

Precise methodologies are crucial for studying the HDAC11-SIS17 interaction. Below are detailed protocols for key experiments.

5.1. In Vitro HDAC11 Inhibition Assay

This protocol determines the IC₅₀ value of an inhibitor against HDAC11's deacylation activity.

Methodology:

-

Reagents:

-

Recombinant human HDAC11 enzyme.

-

Fluorogenic or peptide substrate (e.g., myristoyl-H3K9 peptide).

-

Assay Buffer (e.g., 25 mM Tris-HCl pH 8.0, 137 mM NaCl, 2.7 mM KCl, 1 mM MgCl₂, 1 mg/mL BSA).

-

Inhibitor (e.g., this compound) dissolved in DMSO.

-

Developer solution (for fluorogenic assays) or HPLC system for peptide analysis.

-

-

Procedure:

-

Prepare serial dilutions of the inhibitor (e.g., this compound) in assay buffer.

-

In a 96-well plate, add the HDAC11 enzyme to each well (except for no-enzyme controls).

-

Add the inhibitor dilutions to the respective wells and pre-incubate for 10-15 minutes at 37°C.

-

Initiate the reaction by adding the substrate to all wells.

-

Incubate the reaction at 37°C for a defined period (e.g., 60-120 minutes).

-

Stop the reaction (e.g., by adding a developer solution like Trichostatin A or by acid quenching for HPLC).

-

Measure the output: fluorescence (e.g., λex = 380 nm / λem = 500 nm) or peptide cleavage via HPLC.

-

-

Data Analysis:

-

Normalize the data to controls (100% activity for no inhibitor, 0% for no enzyme).

-

Plot the percentage of HDAC11 activity against the logarithm of the inhibitor concentration.

-

Calculate the IC₅₀ value using a nonlinear regression fit (log(inhibitor) vs. response -- variable slope).

-

5.2. Cellular SHMT2 Fatty-Acylation Assay

This protocol measures the effect of this compound on the fatty-acylation level of endogenous SHMT2 in living cells.[9]

Methodology:

-

Reagents & Materials:

-

Cell line (e.g., MCF7).

-

Alkyne-tagged fatty acid analog (e.g., alkyne-palmitate, Alk14).

-

This compound inhibitor.

-

Cell lysis buffer (RIPA buffer with protease inhibitors).

-

Click chemistry reagents: Biotin-azide, CuSO₄, TBTA ligand, TCEP.

-

Streptavidin-conjugated magnetic beads.

-

SDS-PAGE and Western blot reagents.

-

Primary antibody against SHMT2.

-

-

Procedure:

-

Culture MCF7 cells to ~80% confluency.

-

Treat cells with the alkyne-fatty acid analog (e.g., 50 μM Alk14) and varying concentrations of this compound (e.g., 0, 12.5, 25, 50 μM) for 6 hours at 37°C.

-

Harvest and lyse the cells. Quantify total protein concentration (e.g., BCA assay).

-

Perform a click chemistry reaction on the cell lysate to conjugate a biotin-azide tag to the alkyne-acylated proteins.

-

Incubate the biotin-tagged lysate with streptavidin beads to pull down the acylated proteins.

-

Wash the beads extensively to remove non-specifically bound proteins.

-

Elute the bound proteins from the beads by boiling in SDS-PAGE sample buffer.

-

Separate the proteins by SDS-PAGE and transfer to a PVDF membrane.

-

Perform a Western blot using an anti-SHMT2 antibody to detect the amount of pulled-down (i.e., acylated) SHMT2.

-

-

Data Analysis:

-

Quantify the band intensity for SHMT2 in each lane. Compare the intensity in this compound-treated samples to the vehicle control to determine the fold-increase in SHMT2 acylation.

-

References

- 1. m.youtube.com [m.youtube.com]

- 2. The HDAC interaction network - PMC [pmc.ncbi.nlm.nih.gov]

- 3. uniprot.org [uniprot.org]

- 4. HDAC11, an emerging therapeutic target for metabolic disorders - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. Activity-Guided Design of HDAC11-Specific Inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. HDAC11 is a fatty-acid deacylase | bioRxiv [biorxiv.org]

- 8. Programming and Regulation of Metabolic Homeostasis by HDAC11 - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Activity-Guided Design of HDAC11-Specific Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 10. medchemexpress.com [medchemexpress.com]

- 11. alzdiscovery.org [alzdiscovery.org]

- 12. pnas.org [pnas.org]

- 13. Frontiers | Emerging role of HDAC11 in skeletal muscle biology [frontiersin.org]

The Modulatory Effect of SIS17 on Serine Hydroxymethyltransferase 2: A Technical Overview

For Immediate Release

This technical guide provides an in-depth analysis of the mechanism of action of SIS17, a selective inhibitor of Histone Deacetylase 11 (HDAC11), and its subsequent regulatory effect on Serine Hydroxymethyltransferase 2 (SHMT2). This document is intended for researchers, scientists, and drug development professionals interested in the expanding field of epigenetic modulation and its intersection with cancer metabolism.

Core Concepts: SHMT2 and One-Carbon Metabolism

Serine Hydroxymethyltransferase 2 (SHMT2) is a critical mitochondrial enzyme that plays a central role in one-carbon metabolism.[1][2] This metabolic pathway is fundamental for the biosynthesis of nucleotides (purines and thymidylate), amino acids, and for cellular methylation reactions.[1] SHMT2 catalyzes the conversion of serine and tetrahydrofolate (THF) into glycine and 5,10-methylenetetrahydrofolate (CH2-THF).[1][2] The CH2-THF produced is a key one-carbon donor for various biosynthetic pathways essential for rapidly proliferating cells, including cancer cells.[1][2] Elevated expression of SHMT2 has been observed in numerous cancers, including breast, colorectal, and lung cancer, and is often correlated with a poor prognosis.[2] Consequently, SHMT2 has emerged as a promising target for novel anticancer therapies.[1][2]

This compound: An Indirect Modulator of SHMT2 Activity

This compound is a potent and selective small molecule inhibitor of HDAC11.[3][4][5] It is important to note that this compound does not directly inhibit SHMT2. Instead, its effect on SHMT2 is mediated through the inhibition of HDAC11, an enzyme responsible for the de-fatty-acylation of SHMT2.[3] By inhibiting HDAC11, this compound leads to an increase in the fatty acylation of SHMT2, thereby modulating its function.[3]

Quantitative Data on this compound Inhibition of HDAC11

The inhibitory potency of this compound against HDAC11 has been quantified in vitro. The half-maximal inhibitory concentration (IC50) values demonstrate the selectivity of this compound for HDAC11.

| Compound | Substrate | IC50 (μM) | Reference |

| This compound | myristoyl-H3K9 peptide | 0.83 | [4][5] |

| This compound | myristoyl-SHMT2 peptide | 0.27 | [3] |

| SIS7 | myristoyl-SHMT2 peptide | 1.0 | [3] |

Cellular Effects of this compound on SHMT2

In cellular assays, this compound has been shown to effectively increase the fatty acylation level of endogenous SHMT2 in MCF7 breast cancer cells. This effect was observed in a dose-dependent manner.

| Cell Line | Treatment | Concentration (μM) | Effect on SHMT2 Fatty Acylation | Reference |

| MCF7 | This compound | 12.5 | Significant Increase | [3] |

| MCF7 | This compound | 25.0 | Significant Increase | [3] |

| MCF7 | This compound | 50.0 | Significant Increase | [3] |

| MCF7 | SIS7 | 12.5, 25.0, 50.0 | Less effective than this compound | [3] |

Signaling Pathway and Experimental Workflow

The interaction between this compound, HDAC11, and SHMT2 can be visualized as a signaling cascade. The experimental workflow to determine the effect of this compound on SHMT2 acylation is a multi-step process.

Experimental Protocols

In Vitro HDAC11 Inhibition Assay

To determine the IC50 value of this compound against HDAC11, an in vitro enzymatic assay is performed.[3]

-

Substrate: A myristoylated peptide derived from SHMT2 is used as the substrate.[3]

-

Enzyme: Recombinant human HDAC11 is incubated with the substrate in the presence of varying concentrations of this compound.

-

Detection: The reaction progress is monitored by a suitable method, such as HPLC, to quantify the amount of de-acylated peptide product.

-

Analysis: The IC50 value is calculated by plotting the percentage of enzyme inhibition against the logarithm of the inhibitor concentration.

Cellular SHMT2 Fatty-Acylation Assay

This protocol details the steps to measure the effect of this compound on the fatty acylation of endogenous SHMT2 in cells.[3]

-

Cell Culture and Labeling: MCF7 cells are cultured and treated with a vehicle control or different concentrations of this compound (e.g., 12.5, 25.0, and 50.0 μM) for a specified period (e.g., 6 hours). Concurrently, the cells are incubated with an alkyne-tagged palmitic acid analog (e.g., 50 μM Alk14) to allow for its incorporation into cellular proteins.[3]

-

Cell Lysis: After treatment, the cells are harvested and lysed to extract total cellular proteins.

-

Click Chemistry: The alkyne-tagged proteins in the cell lysate are then conjugated to a biotin tag via a copper-catalyzed azide-alkyne cycloaddition (Click Chemistry) reaction.[3]

-

Streptavidin Pulldown: The biotin-labeled proteins, including the acylated SHMT2, are affinity-purified from the total lysate using streptavidin-coated beads.[3]

-

Western Blot Analysis: The pulled-down proteins are separated by SDS-PAGE, transferred to a membrane, and probed with a primary antibody specific for SHMT2. A secondary antibody conjugated to a detection enzyme (e.g., HRP) is then used, and the signal is visualized using a chemiluminescent substrate.[3]

-

Quantification: The intensity of the SHMT2 band in each lane is quantified using densitometry software (e.g., ImageJ). The signal from the control group (no inhibitor) is set to 1.0, and the relative signal intensities of the treated groups are calculated to determine the change in SHMT2 acylation.[3]

Conclusion

This compound represents a valuable research tool for studying the role of HDAC11 and the post-translational modification of its substrates, such as SHMT2. The indirect modulation of SHMT2 function through the inhibition of its de-acylating enzyme, HDAC11, provides a novel approach to investigate the intricate regulation of one-carbon metabolism. The data and protocols presented in this guide offer a solid foundation for further research into the therapeutic potential of targeting the HDAC11-SHMT2 axis in cancer and other diseases characterized by metabolic dysregulation.

References

- 1. What are SHMT2 inhibitors and how do they work? [synapse.patsnap.com]

- 2. Roles of Mitochondrial Serine Hydroxymethyltransferase 2 (SHMT2) in Human Carcinogenesis - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Activity-Guided Design of HDAC11-Specific Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 4. medchemexpress.com [medchemexpress.com]

- 5. selleckchem.com [selleckchem.com]

Investigating the Biological Pathways Affected by SIS17: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

SIS17 is a potent and selective small molecule inhibitor of histone deacetylase 11 (HDAC11), the sole member of the class IV HDAC family.[1][2] Unlike pan-HDAC inhibitors, which target multiple HDAC isoforms and can lead to broad biological effects and toxicity, this compound offers a targeted approach to dissect the specific functions of HDAC11.[1] Recent research has revealed that HDAC11 possesses robust defatty-acylation activity, a function that is over 10,000-fold more efficient than its deacetylase activity.[2][3] this compound specifically inhibits this defatty-acylation function, with its primary known substrate being the mitochondrial enzyme serine hydroxymethyltransferase 2 (SHMT2).[1][2][3] By modulating the acylation status of SHMT2, this compound impacts critical biological pathways, including innate immune signaling. This guide provides an in-depth overview of the biological pathways affected by this compound, supported by quantitative data, detailed experimental methodologies, and visual diagrams of the underlying molecular interactions.

Data Presentation

Quantitative Analysis of this compound Activity

The inhibitory activity of this compound has been quantified through in vitro enzymatic assays and cellular experiments. The following tables summarize the key quantitative data regarding the potency and selectivity of this compound.

Table 1: In Vitro Inhibitory Activity of this compound against HDAC11

| Substrate | IC50 (μM) |

| Myristoyl-H3K9 peptide | 0.83[1] |

| Myristoyl-SHMT2 peptide | 0.27[1] |

Table 2: Selectivity Profile of this compound against Other HDAC Isoforms

| HDAC Isoform | Inhibition at 100 μM |

| HDAC1 | No significant inhibition |

| HDAC8 | No significant inhibition |

| HDAC4 | No significant inhibition |

| SIRT1 | No significant inhibition |

| SIRT2 | No significant inhibition |

| SIRT3 | No significant inhibition |

| SIRT6 | No significant inhibition |

Data derived from Son et al., 2019.[1]

Table 3: Cellular Activity of this compound on SHMT2 Acylation in MCF7 Cells

| This compound Concentration (μM) | Relative SHMT2 Fatty Acylation Level (Fold Change) |

| 12.5 | Increased |

| 25.0 | Significantly Increased |

| 50.0 | Significantly Increased |

Data derived from Son et al., 2019.[1]

Core Signaling Pathway Affected by this compound

The primary biological pathway modulated by this compound is the HDAC11-SHMT2-Type I Interferon (IFN) signaling axis.

HDAC11-Mediated Defatty-Acylation of SHMT2: HDAC11 functions to remove fatty acyl groups from lysine residues on substrate proteins.[2] A key substrate of HDAC11 is SHMT2, a mitochondrial enzyme that also has a cytosolic isoform.[2][4]

Role of SHMT2 in Type I Interferon Signaling: The fatty-acylation status of cytosolic SHMT2 is critical for its ability to regulate the stability of the Type I Interferon Alpha Receptor 1 (IFNAR1).[2][3] Fatty-acylated SHMT2 interacts with the deubiquitinase USP2, which in turn deubiquitinates IFNAR1, preventing its degradation and leading to its stabilization at the cell surface.

Effect of this compound on the Pathway: By inhibiting the defatty-acylase activity of HDAC11, this compound leads to an accumulation of fatty-acylated SHMT2.[1] This enhanced pool of acylated SHMT2 promotes the deubiquitination and stabilization of IFNAR1, thereby increasing cellular sensitivity to type I interferons and amplifying downstream interferon signaling.[2][3]

References

The Discovery and Development of SIS17: A Selective HDAC11 Inhibitor

A Technical Whitepaper for Researchers and Drug Development Professionals

Abstract

SIS17 is a potent and selective small-molecule inhibitor of histone deacetylase 11 (HDAC11), the sole member of the class IV HDAC family.[1][2][3] Discovered through an activity-guided rational design approach, this compound has emerged as a valuable chemical probe to elucidate the biological functions of HDAC11 and as a potential therapeutic agent, particularly in oncology. This document provides an in-depth technical overview of the discovery, mechanism of action, preclinical development, and experimental protocols associated with this compound. All quantitative data are presented in structured tables, and key biological pathways and experimental workflows are visualized using diagrams to facilitate understanding and further research.

Discovery and Structure-Activity Relationship (SAR)

The development of this compound was rooted in a rational design strategy that leveraged the unique substrate preference of HDAC11. Unlike other HDACs that primarily act as deacetylases, HDAC11 exhibits robust defatty-acylase activity, with a preference for long-chain acyl groups like myristoyl.[1] The design of this compound began with the modification of known class I HDAC inhibitors, which were appended with a long hydrophobic moiety to confer selectivity for HDAC11.[1]

The initial lead compound, SIS4, derived from the HDAC inhibitor UF010, showed modest inhibition of HDAC11 with an IC50 of approximately 35 μM.[1] Structure-activity relationship (SAR) studies were then conducted to optimize this initial hit. It was observed that aromatic rings with electron-donating groups were preferred.[1] Further optimization led to the replacement of the benzene ring with a thiophene ring, resulting in this compound, which demonstrated significantly improved potency.[1] The carbohydrazide moiety of this compound was identified as a crucial zinc-chelating group, as its replacement with an amide (SIS40) resulted in a loss of inhibitory activity.[1] The length of the alkyl chain was also found to be critical for HDAC11 inhibition, with shorter or longer chains leading to decreased potency.[1]

Table 1: Structure-Activity Relationship of this compound Analogs against HDAC11

| Compound | Aromatic Ring | R Group | Alkyl Chain Length | HDAC11 IC50 (µM) |

| UF010 | Benzene | Br | - | >100 |

| SIS4 | Benzene | Br | C16 | ~35 |

| SIS2 | Benzene | t-Butyl | C16 | 8.0 |

| SIS7 | Benzene | N(CH3)2 | C16 | 0.91 |

| This compound | Thiophene | - | C16 | 0.83 |

| SIS39 | Pyrrole | - | C16 | >100 |

| SIS49 | Thiophene | - | C10 | >10 |

| SIS50 | Thiophene | - | C12 | >10 |

| SIS65 | Thiophene | - | C14 | >10 |

| SIS52 | Thiophene | - | C18 | >10 |

| SIS66 | Thiophene | - | C20 | >10 |

| SIS40 | Thiophene | - | C16 (amide linker) | >100 |

Mechanism of Action

This compound is a highly selective inhibitor of HDAC11.[1][2][3] Its primary mechanism of action is the inhibition of the demyristoylation of serine hydroxymethyltransferase 2 (SHMT2), a known substrate of HDAC11.[1][2][3] By inhibiting HDAC11, this compound increases the fatty acylation of SHMT2.[1] This post-translational modification of SHMT2 plays a crucial role in regulating the type I interferon (IFN) signaling pathway.[1] Specifically, the fatty acylation status of SHMT2 affects the ubiquitination and subsequent degradation of the type I interferon receptor (IFNαR1).[1] Thus, by inhibiting HDAC11, this compound can modulate the immune response through the IFN signaling pathway.[1]

References

An In-Depth Technical Guide to SIS17: A Selective HDAC11 Inhibitor

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical structure, properties, and biological activity of SIS17, a selective inhibitor of histone deacetylase 11 (HDAC11). Detailed experimental protocols and data are presented to facilitate further research and development of this compound.

Chemical Structure and Properties

This compound, with the chemical name N'-Hexadecylthiophene-2-carbohydrazide, is a potent and selective inhibitor of HDAC11.[1] Its structure features a thiophene-2-carbohydrazide core coupled to a long hexadecyl alkyl chain. This long alkyl chain contributes to its poor to moderate solubility.[2]

Chemical Structure:

Table 1: Physicochemical Properties of this compound

| Property | Value | Reference |

| Chemical Name | N'-Hexadecylthiophene-2-carbohydrazide | [3] |

| Molecular Formula | C₂₁H₃₈N₂OS | [3] |

| Molecular Weight | 366.60 g/mol | [3] |

| CAS Number | 2374313-54-7 | [3] |

| Appearance | White Solid | [1] |

| Purity | ≥95% (HPLC) | [3] |

| Solubility | Soluble to 10 mM in DMSO.[3] Also soluble in a mixture of 10% DMSO, 40% PEG300, 5% Tween 80, and 45% Saline (≥ 2.08 mg/mL), and in a mixture of 10% DMSO and 90% Corn Oil (≥ 2 mg/mL).[4] | [3][4] |

| Storage | Store at -20°C as a powder for up to 3 years. In solvent, store at -80°C for up to 1 year. | [3] |

Biological Activity and Mechanism of Action

This compound is a selective inhibitor of HDAC11, a class IV histone deacetylase.[1][4] It has been shown to inhibit the demyristoylation of serine hydroxymethyltransferase 2 (SHMT2), a known substrate of HDAC11, without significantly inhibiting other HDAC isoforms.[1][4]

Table 2: In Vitro Inhibitory Activity of this compound

| Target | Substrate | IC₅₀ (μM) | Reference |

| HDAC11 | Myristoyl-H3K9 peptide | 0.83 | [5] |

| HDAC11 | Myristoyl-SHMT2 peptide | 0.27 | [5] |

| HDAC1 | Acyl-H3K9 peptides | >100 | [5] |

| HDAC4 | Acyl-H3K9 peptides | >100 | [5] |

| HDAC8 | Acyl-H3K9 peptides | >100 | [5] |

| SIRT1 | Acyl-H3K9 peptides | >100 | [5] |

| SIRT2 | Acyl-H3K9 peptides | >100 | [5] |

| SIRT3 | Acyl-H3K9 peptides | >100 | [5] |

| SIRT6 | Acyl-H3K9 peptides | >100 | [5] |

The mechanism of action of this compound involves the inhibition of HDAC11's defatty-acylase activity. HDAC11 removes myristoyl groups from lysine residues of substrate proteins like SHMT2. By inhibiting this activity, this compound increases the myristoylation of SHMT2. This post-translational modification of SHMT2 has been shown to regulate the ubiquitination and subsequent degradation of the type I interferon receptor (IFNαR1), thereby modulating the type I interferon signaling pathway.[6][7][8]

Signaling Pathway

The inhibition of HDAC11 by this compound has a downstream effect on the type I interferon signaling pathway. The following diagram illustrates the key relationships in this pathway.

Caption: HDAC11 signaling pathway modulated by this compound.

Experimental Protocols

Synthesis of N'-Hexadecylthiophene-2-carbohydrazide (this compound)

While a detailed, step-by-step protocol for the synthesis of this compound is not publicly available in the reviewed literature, a general synthetic route can be inferred from the synthesis of its core moiety, 2-thiophenecarbohydrazide. The synthesis would likely involve the reaction of a thiophene-2-carboxylic acid derivative with a hexadecyl-substituted hydrazine.

A general procedure for the synthesis of 2-thiophenecarbohydrazides involves the activation of 2-thiophenecarboxylic acid with a coupling agent such as dicyclohexylcarbodiimide (DCCI) in the presence of 1-hydroxybenzotriazole (HOBt), followed by reaction with the desired hydrazine.[9]

General Workflow for Synthesis:

Caption: General synthetic workflow for this compound.

In Vitro HDAC11 Inhibition Assay (HPLC-based)

This protocol is adapted from the methodology described for determining the IC₅₀ value of this compound against HDAC11.[5]

Materials:

-

Recombinant human HDAC11

-

Myristoyl-H3K9 peptide (substrate)

-

This compound

-

Assay Buffer (e.g., 50 mM Tris-HCl pH 8.0, 137 mM NaCl, 2.7 mM KCl, 1 mM MgCl₂)

-

Quenching solution (e.g., 0.5% acetic acid)

-

HPLC system with a C18 column

Procedure:

-

Prepare serial dilutions of this compound in the assay buffer.

-

In a reaction plate, add the HDAC11 enzyme to the this compound dilutions and pre-incubate for a specified time (e.g., 10 minutes at room temperature).

-

Initiate the reaction by adding the myristoyl-H3K9 peptide substrate.

-

Incubate the reaction at 37°C for a defined period (e.g., 30 minutes).

-

Stop the reaction by adding the quenching solution.

-

Analyze the reaction mixture by reverse-phase HPLC to separate the substrate and the de-myristoylated product.

-

Quantify the peak areas corresponding to the substrate and product.

-

Calculate the percentage of inhibition for each this compound concentration relative to a no-inhibitor control.

-

Determine the IC₅₀ value by fitting the dose-response curve using non-linear regression analysis.

Cellular SHMT2 Defatty-acylation Assay

This protocol is based on the method used to assess the effect of this compound on SHMT2 acylation in cells.[5]

Materials:

-

MCF7 cells (or other suitable cell line)

-

Alkyne-tagged palmitic acid analog (e.g., Alk14)

-

This compound

-

Cell lysis buffer

-

Biotin-azide (for click chemistry)

-

Click chemistry reaction buffer (containing copper(I) catalyst)

-

Streptavidin beads

-

SDS-PAGE and Western blotting reagents

-

Anti-SHMT2 antibody

Procedure:

-

Culture MCF7 cells to the desired confluency.

-

Treat the cells with the alkyne-tagged palmitic acid analog and different concentrations of this compound for a specified duration (e.g., 6 hours).

-

Harvest and lyse the cells.

-

Perform a click chemistry reaction by incubating the cell lysates with biotin-azide and the click chemistry reaction buffer to attach a biotin tag to the acylated proteins.

-

Enrich the biotin-tagged (acylated) proteins by pulling them down with streptavidin beads.

-

Elute the bound proteins from the beads.

-

Separate the eluted proteins by SDS-PAGE.

-

Perform a Western blot using an anti-SHMT2 antibody to detect the amount of acylated SHMT2.

-

Quantify the band intensities to determine the relative levels of SHMT2 acylation at different this compound concentrations.

Experimental Workflow for Cellular Assay:

Caption: Workflow for cellular SHMT2 defatty-acylation assay.

Conclusion

This compound is a valuable research tool for studying the biological functions of HDAC11. Its selectivity and characterized mechanism of action make it a strong candidate for further investigation in therapeutic areas where HDAC11 plays a significant role, such as immunology and oncology. This guide provides the foundational information and methodologies required for researchers to effectively utilize this compound in their studies.

References

- 1. This compound | HDAC | TargetMol [targetmol.com]

- 2. mdpi.com [mdpi.com]

- 3. selleckchem.com [selleckchem.com]

- 4. medchemexpress.com [medchemexpress.com]

- 5. Activity-Guided Design of HDAC11-Specific Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 6. pnas.org [pnas.org]

- 7. biorxiv.org [biorxiv.org]

- 8. biorxiv.org [biorxiv.org]

- 9. ac1.hhu.de [ac1.hhu.de]

The Significance of HDAC11 Selectivity of SIS17: A Technical Guide

Introduction

Histone deacetylases (HDACs) are a class of enzymes that play a critical role in regulating gene expression by removing acetyl groups from lysine residues on both histone and non-histone proteins.[1][2][3] This post-translational modification is a key component of the epigenetic code, influencing chromatin structure and thereby controlling transcription.[3] HDACs are grouped into four classes based on their homology to yeast counterparts. HDAC11 is the sole member of the Class IV family of histone deacetylases, distinguished by its unique structural and enzymatic properties.[4] Primarily expressed in the brain, testes, and immune cells, HDAC11 is implicated in the regulation of neural and immune functions.[4] Recent studies have revealed that HDAC11 possesses efficient defatty-acylation activity, expanding its role beyond histone deacetylation.[1] This has made HDAC11 an attractive therapeutic target for a range of diseases, including cancer, neurodegenerative disorders, and inflammatory conditions.[4]

The development of pan-HDAC inhibitors, which target multiple HDAC isoforms, has been a valuable therapeutic strategy, particularly in oncology. However, their lack of specificity often leads to significant toxicity and off-target effects. This has spurred the development of isoform-selective inhibitors to enable a more precise understanding of the biological functions of individual HDACs and to create safer, more targeted therapies. SIS17 has emerged as a landmark compound in this pursuit, being one of the first reported small molecules to exhibit high selectivity for HDAC11.[1] This guide provides an in-depth technical overview of this compound, its HDAC11 selectivity, the experimental validation of its mechanism, and the profound implications for research and drug development.

Data Presentation: Quantitative Analysis of this compound Selectivity

The selectivity of this compound for HDAC11 over other HDAC isoforms has been quantitatively determined through in vitro enzymatic assays. The half-maximal inhibitory concentration (IC50) values demonstrate the compound's potent and specific activity against HDAC11. For comparative purposes, data for FT895, another reported HDAC11 inhibitor, is also included.

| Compound | HDAC11 IC50 (µM) | Other HDACs IC50 (µM) | Substrate Used | Reference |

| This compound | 0.83 | No significant inhibition of HDAC1, HDAC4, HDAC8, SIRT1, SIRT2, SIRT3, SIRT6 at 100 µM | Myristoyl-H3K9 peptide | [1] |

| 0.27 | - | Myristoyl-SHMT2 peptide | [1] | |

| FT895 | 0.74 | HDAC4: 25, HDAC8: 9.2 | Myristoyl-H3K9 peptide | [1] |

Table 1: In Vitro Selectivity of HDAC11 Inhibitors. This table summarizes the IC50 values of this compound and FT895 against HDAC11 and other HDAC isoforms. The data highlights the superior selectivity of this compound, which shows no significant inhibition of other tested HDACs even at high concentrations.[1]

Experimental Protocols

The characterization of this compound as a selective HDAC11 inhibitor relies on a series of well-defined biochemical and cellular assays.

In Vitro HDAC Inhibition Assay (IC50 Determination)

This assay quantifies the ability of a compound to inhibit the enzymatic activity of purified HDAC proteins.

-

Objective: To determine the IC50 value of this compound against HDAC11 and a panel of other HDAC isoforms.

-

Methodology:

-

Enzyme and Substrate: Recombinant human HDAC11 is incubated with a synthetic peptide substrate, typically a myristoylated histone H3 lysine 9 (Myristoyl-H3K9) peptide, which mimics a physiological substrate.[1]

-

Inhibitor Treatment: The reaction is performed in the presence of varying concentrations of this compound.

-

Reaction Quenching: After a defined incubation period, the enzymatic reaction is stopped.

-

Detection: The amount of deacetylated (or demyristoylated) product is quantified using High-Performance Liquid Chromatography (HPLC).[1]

-

Data Analysis: The percentage of inhibition at each this compound concentration is calculated relative to a control without the inhibitor. The IC50 value is then determined by fitting the dose-response data to a nonlinear regression curve.[5]

-

Selectivity Profiling: The same protocol is repeated for other HDAC isoforms (e.g., HDAC1, HDAC4, HDAC8) to assess selectivity.[1]

-

Cellular Target Engagement: SHMT2 Demyristoylation Assay

This assay confirms that this compound can enter cells and inhibit its intended target, HDAC11.

-

Objective: To measure the effect of this compound on the myristoylation status of Serine Hydroxymethyltransferase 2 (SHMT2), a known cellular substrate of HDAC11.[1][6]

-

Methodology:

-

Cell Culture and Treatment: A human cell line, such as MCF7 breast cancer cells, is cultured. The cells are co-treated with an alkyne-tagged palmitic acid analog (e.g., Alk14) and varying concentrations of this compound for several hours.[1] The Alk14 is metabolically incorporated into proteins as a fatty acylation mark.

-

Cell Lysis: The cells are harvested and lysed to release the cellular proteins.

-

Click Chemistry: A biotin tag is attached to the alkyne group of the incorporated fatty acid analog via a copper-catalyzed azide-alkyne cycloaddition (click chemistry) reaction.[1]

-

Affinity Purification: The biotin-tagged (and thus fatty-acylated) proteins are captured and pulled down from the cell lysate using streptavidin-coated beads.[1]

-

Western Blot Analysis: The pulled-down proteins are separated by SDS-PAGE, transferred to a membrane, and the amount of acylated SHMT2 is detected using a specific anti-SHMT2 antibody. An increase in the SHMT2 signal in the pull-down fraction indicates that this compound has inhibited HDAC11-mediated demyristoylation, leading to an accumulation of fatty-acylated SHMT2.[1]

-

Cellular Selectivity: Histone and Tubulin Acetylation Assay

This assay is crucial for demonstrating that this compound does not inhibit other major HDAC classes within a cellular environment.

-

Objective: To determine if this compound affects the acetylation levels of well-established substrates of other HDACs, such as histone H3 (a substrate for Class I HDACs) and α-tubulin (a primary substrate for HDAC6).[1]

-

Methodology:

-

Cell Treatment: Cells are treated with high concentrations of this compound (e.g., up to 50 µM). A pan-HDAC inhibitor like SAHA (Vorinostat) is used as a positive control.[1]

-

Protein Extraction: Whole-cell lysates are prepared from the treated cells.

-

Western Blot Analysis: The lysates are analyzed by Western blotting using antibodies specific for acetylated-histone H3 and acetylated-α-tubulin.

-

Result Interpretation: A selective HDAC11 inhibitor like this compound should not cause any increase in the acetylation of histone H3 or α-tubulin, whereas the pan-HDAC inhibitor SAHA will show a significant increase. This result confirms the high degree of selectivity of this compound in a cellular context.[1]

-

Visualizations: Pathways and Workflows

Visualizing the complex biological and experimental processes is key to understanding the significance of this compound.

Caption: Modulation of SHMT2 by selective HDAC11 inhibition with this compound.

Caption: Experimental workflow for validating a selective HDAC11 inhibitor.

The Significance of this compound's Selectivity

The high selectivity of this compound for HDAC11 is of paramount importance for both basic research and therapeutic development.

-

A Precision Tool for Functional Genomics: Most early HDAC inhibitors were pan-inhibitors, making it impossible to attribute an observed biological effect to the inhibition of a single HDAC isoform.[1] this compound represents one of the first chemical probes to specifically interrogate the function of HDAC11.[1] By using this compound, researchers can dissect the unique roles of HDAC11 in cellular processes, such as its recently discovered function in regulating type I interferon receptor signaling through the defatty-acylation of SHMT2, without the confounding effects of inhibiting other HDACs.[1]

-

Therapeutic Potential with Reduced Toxicity: The clinical utility of pan-HDAC inhibitors is often limited by dose-limiting toxicities. Selective inhibition of HDAC11 holds the promise of achieving therapeutic effects with a significantly improved safety profile.[7] Given that HDAC11 is implicated in cancer, metabolic diseases, and immune regulation, a selective inhibitor like this compound provides a pathway to develop targeted therapies.[1][8][9] For instance, inhibiting HDAC11 could be beneficial in treating certain cancers or modulating immune responses in autoimmune diseases.[1][9]

-

A Scaffold for Future Drug Development: While this compound is a groundbreaking tool compound, it may possess suboptimal drug-like properties, such as limited solubility, which could hinder its clinical translation.[4][7] However, its chemical structure serves as a vital scaffold and starting point for medicinal chemistry efforts.[7] The activity-guided design approach used to develop this compound can be applied to create next-generation HDAC11 inhibitors with improved potency, selectivity, and pharmacokinetic profiles, paving the way for new clinical candidates.[1]

Conclusion

This compound stands out as a pivotal discovery in the field of epigenetics and drug development. Its significance lies not just in its ability to inhibit HDAC11, but in its remarkable selectivity. By providing a precise tool to study the unique biology of the only Class IV HDAC, this compound has advanced our understanding of its role in health and disease. The quantitative data from enzymatic assays, validated by rigorous cellular experiments, confirms its status as a highly selective inhibitor. This selectivity is the cornerstone of its value, offering a template for developing safer, more effective therapies that target specific nodes in complex disease pathways. As research continues, the legacy of this compound will be seen in the new biological insights and novel therapeutic agents that emerge from the selective targeting of HDAC11.

References

- 1. Activity-Guided Design of HDAC11-Specific Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 2. GeneCards Commercial Trial - LifeMap Sciences [lifemapsc.com]

- 3. Histone deacetylase inhibitor - Wikipedia [en.wikipedia.org]

- 4. Discovery and Characterization of Novel Non-Hydroxamate HDAC11 Inhibitors | MDPI [mdpi.com]

- 5. pubs.acs.org [pubs.acs.org]

- 6. medchemexpress.com [medchemexpress.com]

- 7. alzdiscovery.org [alzdiscovery.org]

- 8. Frontiers | Emerging role of HDAC11 in skeletal muscle biology [frontiersin.org]

- 9. HDAC11 histone deacetylase 11 [Homo sapiens (human)] - Gene - NCBI [ncbi.nlm.nih.gov]

Preliminary Studies on SIS17 in Cancer Research: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

SIS17 is a potent and selective small molecule inhibitor of Histone Deacetylase 11 (HDAC11), the sole member of the class IV HDAC family.[1] Unlike pan-HDAC inhibitors, which can have broad and sometimes toxic effects, the selectivity of this compound for HDAC11 allows for a more targeted investigation into the specific roles of this enzyme in cellular processes, particularly in the context of cancer.[1] Emerging research indicates that HDAC11 is a lysine defatty-acylase, with a significantly higher efficiency for removing long-chain fatty acyl groups from proteins compared to its deacetylase activity. One of the key substrates of HDAC11 is the mitochondrial enzyme Serine Hydroxymethyltransferase 2 (SHMT2), a critical player in one-carbon metabolism, which is often dysregulated in cancer.[1] This guide provides a comprehensive overview of the preliminary research on this compound, focusing on its mechanism of action, quantitative data from initial studies, and detailed experimental protocols for its investigation in a cancer research setting.

Quantitative Data Summary

The following tables summarize the key quantitative data from preliminary studies on this compound.

Table 1: In Vitro Inhibitory Activity of this compound against HDACs

| Compound | Target HDAC | Substrate | IC50 (µM) | Selectivity Notes | Reference |

| This compound | HDAC11 | Myristoyl-H3K9 peptide | 0.83 | No significant inhibition of HDAC1, HDAC4, HDAC8, SIRT1, SIRT2, SIRT3, and SIRT6 at 100 µM. | [1] |

| This compound | HDAC11 | Myristoyl-SHMT2 peptide | 0.27 | - | [1] |

| SIS7 | HDAC11 | Myristoyl-H3K9 peptide | 0.91 | Selective for HDAC11. | [1] |

| FT895 | HDAC11 | Myristoyl-H3K9 peptide | 0.74 | Also inhibits HDAC4 (IC50 = 25 µM) and HDAC8 (IC50 = 9.2 µM). | [1] |

Table 2: Cellular Activity of this compound in Cancer Cell Lines

| Cell Line | Assay | Treatment Conditions | Observed Effect | Reference |

| MCF7 (Breast Cancer) | SHMT2 Fatty Acylation | 12.5, 25.0, and 50.0 µM this compound for 6 hours | Significant increase in the fatty acylation level of endogenous SHMT2. | [1] |

| K562 (Leukemia) | Cytotoxicity | 48 hours, in combination with Oxaliplatin | Synergistic cytotoxic effect. | [2] |

Signaling Pathway

This compound exerts its effects by inhibiting the defatty-acylase activity of HDAC11. This leads to the hyperacylation of HDAC11 substrates, most notably SHMT2. The increased fatty acylation of SHMT2 has been shown to modulate its function, impacting downstream signaling pathways crucial for cancer cell metabolism, proliferation, and survival.

References

Methodological & Application

Application Notes and Protocols for SIS17 in Cell Culture Experiments

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide for utilizing SIS17, a selective inhibitor of histone deacetylase 11 (HDAC11), in cell culture experiments. Detailed protocols, data presentation, and visual diagrams are included to facilitate the effective application of this compound in research and drug development.

Introduction

This compound is a potent and selective small molecule inhibitor of HDAC11, a class IV histone deacetylase.[1][2][3] Unlike pan-HDAC inhibitors, this compound exhibits high specificity for HDAC11, making it a valuable tool for investigating the specific biological functions of this enzyme.[4] HDAC11 is known to catalyze the defatty-acylation of substrate proteins, a post-translational modification with emerging roles in cellular signaling.[4][5][6] The primary known substrate of HDAC11 is Serine Hydroxymethyltransferase 2 (SHMT2), a key enzyme in one-carbon metabolism.[4][5][6] By inhibiting HDAC11, this compound increases the fatty-acylation of SHMT2, thereby modulating its activity and downstream signaling pathways, including the type I interferon response.[4][7]

Mechanism of Action

This compound specifically inhibits the enzymatic activity of HDAC11.[1][2][3] This inhibition prevents the removal of myristoyl groups from lysine residues on substrate proteins, most notably SHMT2.[1][4] The increased fatty-acylation of SHMT2 has been shown to enhance type I interferon signaling, leading to the upregulation of interferon-stimulated genes (ISGs) such as ISG15 and PKR.[6][7]

Figure 1: Mechanism of action of this compound.

Quantitative Data Summary

The following tables summarize the key quantitative parameters for using this compound in cell culture experiments, based on published data.

| Parameter | Value | Reference |

| Target | HDAC11 | [1][2][3] |

| IC50 (in vitro) | 0.83 µM | [1][2][3] |

| Cell Permeability | Yes | [4] |

Table 1: In Vitro Activity of this compound

| Cell Line | Concentration Range | Incubation Time | Observed Effect | Reference |

| MCF7 (Human breast cancer) | 12.5 - 50 µM | 6 hours | Increased fatty acylation of SHMT2 | [4] |

| K562 (Human leukemia) | Not specified | 48 hours | Synergistic cytotoxicity with Oxaliplatin | [1] |

Table 2: Effective Concentrations and Conditions in Cell Culture

Experimental Protocols

Protocol 1: Preparation of this compound Stock Solution

Materials:

-

This compound powder

-

Dimethyl sulfoxide (DMSO), cell culture grade

Procedure:

-

This compound is soluble in DMSO.[1] To prepare a stock solution (e.g., 10 mM), dissolve the appropriate amount of this compound powder in anhydrous DMSO.

-

Gently vortex or sonicate at a low power to ensure complete dissolution.

-

It is recommended to prepare fresh solutions for each experiment as the stability of this compound in solution over time has not been extensively characterized.[1]

-

Store the stock solution at -20°C for short-term storage. For long-term storage, aliquoting and storing at -80°C is recommended to avoid repeated freeze-thaw cycles.

Protocol 2: Treatment of Adherent Cells with this compound

Materials:

-

Adherent cells of interest (e.g., MCF7)

-

Complete cell culture medium

-

This compound stock solution (from Protocol 1)

-

Phosphate-buffered saline (PBS)

-

Cell lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors

Procedure:

-

Seed cells in appropriate culture vessels (e.g., 6-well plates) and allow them to adhere and reach the desired confluency (typically 70-80%).

-

Prepare the desired final concentrations of this compound by diluting the stock solution in fresh, pre-warmed complete culture medium. It is crucial to ensure that the final DMSO concentration does not exceed a level that is toxic to the cells (typically <0.5%). A vehicle control (medium with the same concentration of DMSO) should always be included.

-

Remove the old medium from the cells and wash once with sterile PBS.

-

Add the medium containing the different concentrations of this compound (or vehicle control) to the respective wells.

-

Incubate the cells for the desired period (e.g., 6 hours for SHMT2 acylation studies in MCF7 cells).[4]

-

Following incubation, proceed with downstream analysis. For protein analysis, wash the cells with ice-cold PBS and then lyse the cells with an appropriate lysis buffer.

Figure 2: General experimental workflow.

Protocol 3: Western Blot Analysis of SHMT2 Fatty Acylation

This protocol is an adaptation of the method described for detecting changes in SHMT2 acylation levels.[4]

Materials:

-

Cell lysates from this compound-treated and control cells (from Protocol 2)

-

Primary antibody against SHMT2

-

Secondary antibody conjugated to HRP

-

SDS-PAGE gels and running buffer

-

Transfer buffer and nitrocellulose or PVDF membranes

-

Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

-

Chemiluminescent substrate

Procedure:

-

Determine the protein concentration of the cell lysates.

-

Denature equal amounts of protein from each sample by boiling in Laemmli buffer.

-

Separate the proteins by SDS-PAGE.

-

Transfer the separated proteins to a nitrocellulose or PVDF membrane.

-

Block the membrane with blocking buffer for 1 hour at room temperature.

-

Incubate the membrane with the primary antibody against SHMT2 overnight at 4°C.

-

Wash the membrane three times with TBST.

-

Incubate the membrane with the HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Wash the membrane three times with TBST.

-

Develop the blot using a chemiluminescent substrate and visualize the bands using an appropriate imaging system.

-

A shift in the molecular weight or an increase in the intensity of a specific band corresponding to acylated SHMT2 may be observed. For more direct detection of fatty acylation, specialized techniques involving metabolic labeling with fatty acid analogs (e.g., alkyne-tagged palmitic acid) followed by click chemistry and affinity purification may be required.[4]

Concluding Remarks

This compound is a valuable research tool for the specific inhibition of HDAC11 in cell culture. Its selectivity allows for the targeted investigation of HDAC11's role in various cellular processes. The provided protocols and data serve as a starting point for designing and executing experiments with this compound. As with any inhibitor, it is recommended to perform dose-response and time-course experiments to determine the optimal conditions for the specific cell type and experimental endpoint of interest.

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. Discovery and Characterization of Novel Non-Hydroxamate HDAC11 Inhibitors | MDPI [mdpi.com]

- 3. Roles of Mitochondrial Serine Hydroxymethyltransferase 2 (SHMT2) in Human Carcinogenesis - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Activity-Guided Design of HDAC11-Specific Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 5. pnas.org [pnas.org]

- 6. researchgate.net [researchgate.net]

- 7. biorxiv.org [biorxiv.org]

Application Notes and Protocols for SIS17 in MCF7 Cells

Audience: Researchers, scientists, and drug development professionals.

Introduction

SIS17 is a potent and specific inhibitor of histone deacetylase 11 (HDAC11), a class IV HDAC, with an IC50 of 0.83 µM.[1] Unlike many other HDAC inhibitors, this compound exhibits high selectivity for HDAC11. Its mechanism of action involves the inhibition of the demyristoylation of serine hydroxymethyltransferase 2 (SHMT2), a key enzyme in one-carbon metabolism.[1][2][3] In MCF7 human breast cancer cells, this compound has been shown to be cell-permeable and effective at increasing the fatty acylation of SHMT2.[4] Given the role of HDAC11 and SHMT2 in cancer progression, this compound presents a valuable tool for investigating the therapeutic potential of targeting these pathways in breast cancer.

These application notes provide detailed protocols for studying the effects of this compound on MCF7 cells, including assessing cell viability, apoptosis, cell cycle progression, and target engagement.

Data Presentation

Table 1: this compound Properties and Recommended Concentrations for In Vitro Studies

| Property | Value | Reference |

| Target | Histone Deacetylase 11 (HDAC11) | [1][2] |

| IC50 | 0.83 µM | [1] |

| Mechanism of Action | Inhibition of SHMT2 demyristoylation | [2][3] |

| Solubility (DMSO) | ≥ 73 mg/mL (199.12 mM) | [1] |

| Recommended Concentration Range for Cell Viability (MTT) Assay | 1 - 100 µM | Based on typical dose-response studies for novel inhibitors |